molecular formula C8H15NO B2377432 (6-Azabicyclo[3.2.1]octan-8-yl)methanol CAS No. 1824219-84-2

(6-Azabicyclo[3.2.1]octan-8-yl)methanol

Cat. No.: B2377432
CAS No.: 1824219-84-2
M. Wt: 141.214
InChI Key: BAVXRZRQZHZPHJ-UHFFFAOYSA-N
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Description

(6-Azabicyclo[3.2.1]octan-8-yl)methanol: is a bicyclic compound that features a nitrogen atom within its structure

Mechanism of Action

Target of Action

The primary targets of (6-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of (6-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by (6-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Azabicyclo[32It is known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of (6-Azabicyclo[32Compounds with a similar structure have shown good nematicidal activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (6-Azabicyclo[32It is known that the compound is stable at 4°c , suggesting that temperature could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Azabicyclo[3.2.1]octan-8-yl)methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (6-Azabicyclo[3.2.1]octan-8-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (6-Azabicyclo[3.2.1]octan-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure is similar to that of tropane alkaloids, which are known for their pharmacological activities .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials.

Comparison with Similar Compounds

Uniqueness: (6-Azabicyclo[321]octan-8-yl)methanol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-7-6-2-1-3-8(7)9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVXRZRQZHZPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824219-84-2
Record name {6-azabicyclo[3.2.1]octan-8-yl}methanol
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